(2E)-1-(4-chlorophenyl)-2-(1-methylpyrrolidin-2-ylidene)ethanone

Enaminone Pyrrolidinylidene Chemical Intermediate

Sourcing a reliable enaminone intermediate for diversity-oriented synthesis often faces supply gaps. This (2E)-1-(4-chlorophenyl)-2-(1-methylpyrrolidin-2-ylidene)ethanone (CAS 75875-83-1) addresses that need: • Guaranteed 98% HPLC purity, minimizing re-purification effort. • Ready stock availability via mcule network, 20-day typical delivery. • Versatile α,β-unsaturated ketone scaffold for heterocyclic library expansion. Confirm lot-specific COA before ordering.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
Cat. No. B12882779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-chlorophenyl)-2-(1-methylpyrrolidin-2-ylidene)ethanone
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCN1CCCC1=CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClNO/c1-15-8-2-3-12(15)9-13(16)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9+
InChIKeyHBAWWAIRGICCEX-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 4-Chlorophenyl Enaminone


This compound is an α,β-unsaturated ketone featuring a 4-chlorophenyl group and an N-methylpyrrolidin-2-ylidene moiety [1]. It is cataloged by chemical suppliers as a synthetic intermediate or screening compound, with a molecular formula of C13H14ClNO and a molecular weight of 235.71 g/mol [1]. However, no published quantitative biological or chemical performance data were identified to define its baseline characteristics relative to specific analogs.

Substitution Risks for 4-Chlorophenyl Enaminone Analogs


No direct comparative studies were found to demonstrate that substituting this specific enaminone with a close analog (e.g., varying the halogen on the phenyl ring or the heterocycle ring size) leads to a quantifiable difference in a key performance parameter. The absence of such evidence means any claim about the necessity of this precise compound over a generic substitute cannot be supported by published data.

Quantitative Differentiation Evidence for 4-Chlorophenyl Enaminone


Head-to-Head Performance Data

An exhaustive search of primary literature, patents, and authoritative databases found no quantitative head-to-head comparisons, cross-study comparable data, or class-level inferences that would differentiate this compound from close analogs (e.g., 4-bromo or 4-fluoro derivatives, or piperidinylidene/azepanylidene variants) in any biological or chemical assay. A related crystallographic study of the 4-bromophenyl analog (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone describes bifurcated hydrogen bonding patterns [1], but provides no data for the target 4-chloro compound. Consequently, no quantitative differentiation can be established.

Enaminone Pyrrolidinylidene Chemical Intermediate

Potential Application Scenarios for 4-Chlorophenyl Enaminone


Synthetic Intermediate

This compound may serve as a building block for synthesizing more complex heterocyclic systems, based on the reactivity typical of α,β-unsaturated ketones bearing a pyrrolidine moiety [1]. However, no comparative yield or reactivity data exist to suggest it is superior to alternative enaminone intermediates.

Analytical Reference Standard

Given its distinct structural features, the compound could be used as a reference standard in mass spectrometry or chromatography method development for detecting related enaminones or pyrrolidine derivatives. No evidence confirms its performance in such a role relative to other standards.

Screening Library Component

Commercial suppliers list this compound as part of screening collections [1]. It could be included in diversity-oriented screening for targets where enaminone chemotypes are relevant, but no specific target engagement data are available.

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